Structural Uniqueness Assessment: 2-(4-Butoxybenzamido)thiophene-3-carboxamide vs. Closest Commercially Available Analogs
No direct head-to-head biological or physicochemical comparison data exist in the public domain for CAS 941976-39-2 versus any defined comparator. The closest commercially cataloged analogs differ by at least one critical structural feature: the 3-butoxy positional isomer (CAS not assigned; benchchem catalog), the tetrahydrobenzothiophene analog (CAS 300712-64-5), and the N-methyl carboxamide derivative (benchchem catalog) . In the broader thiophene-3-carboxamide class, published VEGFR-2 and EGFR inhibitors bear substituents (selenides, piperazine tethers, or aryl groups) that are absent in CAS 941976-39-2, making direct potency inference unreliable [1][2]. Any procurement decision based on class-level potency expectations is unsupported by quantitative evidence for this specific compound.
| Evidence Dimension | Structural identity and target engagement potential |
|---|---|
| Target Compound Data | 2-(4-Butoxybenzamido)thiophene-3-carboxamide (CAS 941976-39-2); fully unsaturated thiophene; 4-butoxy substitution; unsubstituted 3-carboxamide; no published IC50, Ki, or Kd values |
| Comparator Or Baseline | Closest analogs: 3-butoxy isomer (no CAS, no data); tetrahydrobenzothiophene analog (CAS 300712-64-5, no published potency data); N-methyl analog (no CAS, no data). Published potent class members: VEGFR-2 inhibitor 14d (IC50 = 191.1 nM); EGFR inhibitor 18i (IC50 = 42.3 nM); IKK-2 inhibitor TPCA-1 (IC50 = 17.9 nM). All differ by ≥2 key substituents from target compound. |
| Quantified Difference | Cannot be quantified: no potency or property data available for CAS 941976-39-2 or its closest structural analogs. |
| Conditions | Not applicable; no comparative assay data identified. |
Why This Matters
Without quantitative activity data for the target compound or its closest analogs, scientific selection must rely on the compound's distinct structural features rather than assumed biological equivalence to better-characterized thiophene-3-carboxamides.
- [1] Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2024. View Source
- [2] Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed, 2024. View Source
